molecular formula C12H14N4 B1271201 4-Piperazin-1-ylquinazoline CAS No. 59215-41-7

4-Piperazin-1-ylquinazoline

Cat. No. B1271201
CAS RN: 59215-41-7
M. Wt: 214.27 g/mol
InChI Key: KLTHGJYCURVMAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Piperazin-1-ylquinazoline and its derivatives are a class of compounds that have been extensively studied due to their potential therapeutic applications. These compounds are characterized by the presence of a piperazine ring attached to a quinazoline or quinoline moiety. The interest in these compounds arises from their diverse pharmacological activities, including anti-tuberculosis, anti-malarial, antiviral, and potential antidepressant properties, as well as their affinity for the 5-HT(6) receptor, which is significant for neurological functions .

Synthesis Analysis

The synthesis of 4-piperazin-1-ylquinazoline derivatives involves various chemical reactions, including alkylation, arylation, acylation, and reductive amination. These reactions are typically initiated from 2-haloquinolines or anilides to form the desired piperazinyl quinoline structures. For instance, the synthesis of anti-malarial agents involves protecting piperazine with BOC, reacting with ethyl 3-bromopropanoiate, followed by deprotection, substitution with dichloroquinoline, and hydrolysis . Similarly, the synthesis of anti-tuberculosis agents includes modifications such as the introduction of nitrogen atoms into the aromatic ring and expansion to a bicyclic tetrahydroisoquinoline moiety .

Molecular Structure Analysis

The molecular structures of these compounds are confirmed using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and mass spectral analysis. These techniques provide detailed information about the molecular framework and the nature of substituents attached to the core piperazinyl quinoline structure .

Chemical Reactions Analysis

The chemical reactivity of 4-piperazin-1-ylquinazoline derivatives is influenced by the functional groups attached to the core structure. For example, the introduction of sulfonamide groups has been shown to enhance the binding affinity for the 5-HT(6) receptor, indicating that the chemical nature of substituents plays a crucial role in the biological activity of these compounds . Additionally, the hybrid pharmacophore approach in the design of anti-breast cancer agents demonstrates the potential for these compounds to undergo further chemical modifications to enhance their therapeutic efficacy .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-piperazin-1-ylquinazoline derivatives, such as bioavailability, absorption, and serum half-life, are critical for their pharmacological effectiveness. Efforts to improve these properties have led to the synthesis of analogues with increased absorption and serum half-life, which are essential for in vivo applications . The binding interactions and antimicrobial activities of these compounds have also been validated through molecular docking studies, which provide insights into their potential as drug candidates .

Scientific Research Applications

Photo-induced Electron Transfer

4-Piperazin-1-ylquinazoline derivatives exhibit intriguing luminescent properties, particularly in the context of photo-induced electron transfer (PET). Research demonstrates that the fluorescence of certain naphthalimide fluorophores can be quenched by the PET process from alkylated amine donors to the naphthalimide moiety, a property that can be manipulated by the protonation or quarternization of the alkylated amine donor (Gan et al., 2003).

Antimicrobial and Anticancer Properties

Compounds with a 4-Piperazin-1-ylquinazoline structure have been synthesized and evaluated for their antimicrobial and anticancer activities. Certain derivatives demonstrated significant antimicrobial activity, and some showed good anticancer activity, though lower than standard drugs. Molecular docking studies suggest that these compounds may serve as leads for rational drug design for anticancer molecules (Mehta et al., 2019).

CGRP Receptor Inhibition

Derivatives of 4-Piperazin-1-ylquinazoline have been used in the development of CGRP receptor antagonists. The synthesis of these derivatives has been optimized to create potent inhibitors, with discussion around the advantages and challenges of different synthesis routes (Cann et al., 2012).

Antiproliferative Activity through VEGFR-2-TK Inhibition

A series of 4-Piperazin-1-ylquinazoline derivatives have demonstrated antiproliferative activity by inhibiting VEGFR-2-TK. Certain compounds showed cytotoxic activity higher than established drugs, indicating their potential as antiproliferative agents. Moreover, these compounds were able to induce significant levels of apoptosis in cell lines (Hassan et al., 2021).

Anti-Inflammatory and Analgesic Activities

4-Piperazin-1-ylquinazoline derivatives have exhibited significant anti-inflammatory and analgesic activities. These activities were mediated through the suppression of inflammatory mediators, showing potential as anti-inflammatory and analgesic agents in both in-vitro and in-vivo models (Aboutabl et al., 2020).

Serotonin Reuptake Inhibitors and 5-HT1A Receptor Antagonists

Certain 4-Piperazin-1-ylquinazoline derivatives have been synthesized and evaluated as dual-acting serotonin reuptake inhibitors and 5-HT1A receptor antagonists, offering potential applications in the treatment of various psychiatric disorders (Zhou et al., 2009).

Development of Anti-Breast Cancer Agents

4-Piperazin-1-ylquinazoline derivatives based on the isatin scaffold have been synthesized and examined for their cytotoxic effects on human breast tumor cell lines. Certain compounds emerged as the most active in this series, inducing apoptosis selectively in cancer cells but not in non-cancer cells, providing a prototype for the development of new anti-breast cancer agents (Solomon et al., 2010).

properties

IUPAC Name

4-piperazin-1-ylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-2-4-11-10(3-1)12(15-9-14-11)16-7-5-13-6-8-16/h1-4,9,13H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTHGJYCURVMAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10365399
Record name 4-piperazin-1-ylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Piperazin-1-ylquinazoline

CAS RN

59215-41-7
Record name 4-(1-Piperazinyl)quinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59215-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-piperazin-1-ylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10365399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-Piperazinyl)quinazoline dihydrochloride dihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-chloroquinazoline (2.0 g, 12.2 mmol) (Tobe, Masanori, et al., Bioorg. Med. Chem. 2003, 11(3), 383) and DIEA (3.2 mL, 18.2 mmol) in 40 mL IPA was added Boc-piperazine (1.96 g, 12.81 mmol). The reaction mixture was heated to reflux and stirred for 20 hours, after which it was cooled to room temperature and concentrated by rotary evaporation. The residue was dissolved in dichloromethane (DCM) and washed with 1N NaOH. The organic layer was dried (Na2SO4), filtered, and concentrated by rotary evaporation. The resulting oil was dissolved in 25 mL dioxane, and 4M HCl/dioxane (46 mL, 182 mmol) was added dropwise. The suspension was sonicated for 2 minutes and stirred 13 hours at room temperature, after which the reaction mixture was concentrated to dryness by rotary evaporation. The resulting amine HCl salt was dissolved in 2N NaOH and extracted with DCM. The organic layer was dried (Na2SO4), filtered, and concentrated by rotary evaporation. The resulting oil was purified on silica (9:1:0.02 DCM/MeOH/NR4OH) to give 4-piperazinylquinazoline as a yellow oil (2.5 g, 96%). 1H NMR (CDCl3, 400 MHz) δ 8.74 (s, 1H), 7.92-7.86 (m, 2H), 7.76-7.70 (m, 1H), 7.48-7.42 (m, 1H), 3.75 (t, J=4.9 Hz, 4H), 3.09 (t, J=4.9 Hz, 4H), 1.89 (br s, 1H). Rt 0.70. MS (ESI+) [M+H]+ 215.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
1.96 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.